Morpholinopropyl Side Chain Confers Potent PI3Kβ Inhibition in Related Benzothiazole Scaffolds
In a series of benzothiazole derivatives, compounds bearing a morpholinopropyl group at the 2-position exhibited potent inhibition of PI3Kβ (Phosphatidylinositol-3-kinase beta subunit). Docking studies indicate that the morpholine moiety is essential for high-affinity binding to the PI3Kβ active site [1]. While the specific compound 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine was not directly tested in this study, the class-level SAR strongly suggests that the morpholinopropyl side chain contributes to inhibitory activity against PI3Kβ and related kinases.
| Evidence Dimension | PI3Kβ inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly determined; inferred from class SAR |
| Comparator Or Baseline | Compound 11 (a morpholinopropyl benzothiazole derivative) IC50: PI3Kβ 12 nM, PI3Kα >1000 nM |
| Quantified Difference | N/A; class-level inference only |
| Conditions | Enzymatic kinase inhibition assays (PI3Kα, β, γ, δ, mTOR) |
Why This Matters
This class-level inference highlights the potential of morpholinopropyl benzothiazoles as kinase inhibitors, guiding researchers in selecting this compound for PI3K-related mechanistic studies.
- [1] Cao, S., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 21(7), 873. View Source
